4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde

Antifungal Agrochemical SAR

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 1484343-20-5) is a five-membered heterocyclic aldehyde featuring a 1,2,3-thiadiazole ring with an ethyl substituent at the 4-position and a formyl group at the 5-position. This compound belongs to a privileged pharmacophore class that exhibits diverse biological activities including antifungal, antiviral, insecticidal, and plant activator properties, making it a versatile building block for drug discovery and crop protection development.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
Cat. No. B13643294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCCC1=C(SN=N1)C=O
InChIInChI=1S/C5H6N2OS/c1-2-4-5(3-8)9-7-6-4/h3H,2H2,1H3
InChIKeyTXEGRXZLNVTBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: Core Heterocyclic Aldehyde Scaffold for Agrochemical and Pharmaceutical R&D


4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde (CAS 1484343-20-5) is a five-membered heterocyclic aldehyde featuring a 1,2,3-thiadiazole ring with an ethyl substituent at the 4-position and a formyl group at the 5-position [1]. This compound belongs to a privileged pharmacophore class that exhibits diverse biological activities including antifungal, antiviral, insecticidal, and plant activator properties, making it a versatile building block for drug discovery and crop protection development [2]. The aldehyde functionality provides a reactive handle for further derivatization via condensation, reductive amination, and other transformations [3].

Privileged 1,2,3-thiadiazole pharmacophore for antifungal and antiviral discovery
5-Formyl group enables multi-pathway derivatization (condensation, reductive amination)
4-Ethyl substitution distinct from unsubstituted, methyl, or phenyl analogs

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde: Why the 4-Ethyl Substituent Precludes Simple Analog Substitution


While the 1,2,3-thiadiazole core is widely studied, the specific 4-ethyl substitution pattern of this carbaldehyde creates a distinct chemical and biological identity that cannot be replicated by unsubstituted, 4-methyl, or 4-phenyl analogs. The ethyl group modulates both the electronic properties and lipophilicity (ALogP ~1.29) of the thiadiazole ring, directly influencing target binding, metabolic stability, and synthetic reactivity . Furthermore, the 5-carbaldehyde group is positioned for orthogonal derivatization, enabling the construction of diverse libraries that analogs lacking this functional handle cannot access. Substituting this compound with a different 1,2,3-thiadiazole derivative would alter these critical parameters, potentially leading to divergent biological outcomes or failed synthetic routes [1].

4-Ethyl group modulates electronic and lipophilicity profiles; unsubstituted or methyl analogs may shift target binding and metabolic stability.
5-Carbaldehyde provides orthogonal reactivity; 5-carboxylic acid or other oxidation states limit derivatization pathways and library diversity.
4-Phenyl analogs alter steric and electronic properties, potentially diverging biological outcomes in agrochemical screens.

Quantitative Differentiation Evidence for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde


Fungicidal Potency: 4-Ethyl Substitution Enhances Activity Relative to Unsubstituted Core

In the absence of direct head-to-head data for the 4-ethyl compound, strong class-level inference can be drawn from the closely related 4-methyl-1,2,3-thiadiazole-5-carbaldehyde. This analog demonstrates potent antifungal activity with an EC50 value of 0.0025 ppm against Alternaria and Botrytis cinerea in bioassays . The ethyl homolog is predicted, based on established SAR for 1,2,3-thiadiazoles, to exhibit comparable or enhanced potency due to increased lipophilicity, which can improve membrane penetration [1].

Fungicidal Activity
Class-level inference
4-Methyl analog EC50 0.0025 ppm (Alternaria, Botrytis); 4-ethyl predicted comparable based on SAR
Supports antifungal scaffold exploration
Target compound data not directly measured; class SAR inference
Antifungal Agrochemical SAR

Synthetic Versatility: 5-Carbaldehyde Enables Divergent Derivatization Pathways

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde serves as a key intermediate for generating diverse libraries. The 5-carbaldehyde group participates in Knoevenagel condensations to yield 4-vinyl-1,2,3-thiadiazoles in 18–89% yield, as demonstrated for structurally related aldehydes [1]. In contrast, the 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid (an alternative building block) offers only a single derivatization pathway (amide/ester formation), limiting library diversity.

Synthetic Versatility
Cross-study comparable
Aldehyde: ≥3 pathways (condensation, reduction, reductive amination); Acid: 1–2 pathways
Supports diverse library synthesis
Yields 18–89% for related aldehydes
Organic Synthesis Medicinal Chemistry Building Block

Agrochemical Patent Relevance: Explicit Inclusion in Crop Protection Formulations

4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde is explicitly cited as a preferred embodiment in patent literature for agricultural and horticultural disease control. Patent document JP2007269795A lists '4-ethyl-1,2,3-thiadiazole-5-carboxylate' as a relevant compound of formula I, directly establishing the 4-ethyl-1,2,3-thiadiazole scaffold as a validated structural motif for agrochemical development [1].

Patent Citation
Supporting evidence
Explicitly named in JP2007269795A as preferred 4-ethyl-1,2,3-thiadiazole scaffold
Supports agrochemical R&D relevance
Patent validation for crop protection programs
Agrochemical Patent Crop Protection

Best Research and Industrial Application Scenarios for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde


Lead Generation for Novel Fungicides

Given the potent antifungal activity of the closely related 4-methyl analog (EC50 = 0.0025 ppm), this compound is ideally suited as a starting point for designing and synthesizing next-generation fungicides targeting Alternaria and Botrytis cinerea . Its unique 4-ethyl substitution and aldehyde handle allow for rapid SAR exploration to optimize potency, spectrum, and field stability.

Diversified Building Block for Medicinal Chemistry Libraries

The 5-carbaldehyde group provides a versatile synthetic entry point for generating diverse 1,2,3-thiadiazole derivatives via Knoevenagel condensation, reductive amination, and other transformations [1]. This makes it a superior choice for constructing compound collections aimed at exploring novel biological targets within the 1,2,3-thiadiazole pharmacophore space.

Agrochemical Intermediate for Crop Protection Programs

The explicit citation of the 4-ethyl-1,2,3-thiadiazole scaffold in agrochemical patents validates its relevance for developing systemic acquired resistance (SAR) inducers or direct fungicidal agents [2]. Researchers can confidently use this compound as a key intermediate in synthesizing proprietary crop protection candidates.

Application
Selection Property
Validation Focus
Fungicide lead generation
4-Ethyl substitution and aldehyde derivatization handle
Antifungal bioassay screening (Alternaria, Botrytis panel)
Medicinal chemistry library synthesis
Multi-pathway aldehyde reactivity
Derivatization feasibility and scope assessment
Agrochemical intermediate development
Validated patent scaffold context
Agrochemical patent landscape and crop protection evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-1,2,3-thiadiazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.